2-Acetylphenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-acetylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)9-5-3-4-6-10(9)13-8(2)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEDAIJJBDFOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274579 | |

| Record name | 2-Acetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-35-8, 7250-94-4 | |

| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetylphenyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9WEX4AYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Intermediate: A Technical Guide to 2-Acetylphenyl Acetate in Research

Abstract

2-Acetylphenyl acetate, also known as 2'-acetoxyacetophenone, is a pivotal yet often overlooked intermediate in the landscape of organic synthesis and medicinal chemistry. While its direct biological applications are not extensively documented, its true value lies in its role as a versatile building block for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted research applications of this compound. We will delve into its crucial role in the synthesis of heterocyclic compounds, particularly flavonoids and chalcones, and explore the therapeutic potential of its derivatives, which have demonstrated promising anti-inflammatory, antimicrobial, and anti-proliferative activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

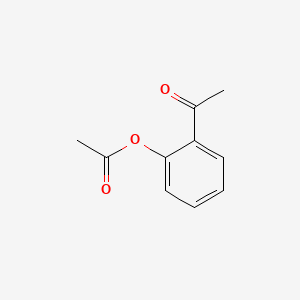

This compound (Figure 1) is an aromatic organic compound characterized by an acetyl group and an acetate ester ortho to each other on a benzene ring. This specific substitution pattern imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations. While its isomeric counterpart, 4-acetylphenyl acetate, has also been explored in research, the ortho-positioning of the functional groups in this compound allows for facile intramolecular reactions, leading to the formation of important cyclic structures.

This guide will navigate the synthetic pathways to this compound, elucidate its role as a strategic starting material, and provide insights into the biological significance of the molecules derived from it. By understanding the causality behind its synthetic utility, researchers can better harness its potential in the development of novel therapeutic agents and other functional molecules.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound (C₁₀H₁₀O₃).

Synthesis of this compound: Key Methodologies

The preparation of this compound is primarily achieved through two main synthetic routes: the acetylation of 2-hydroxyacetophenone and the Fries rearrangement of phenyl acetate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Acetylation of 2-Hydroxyacetophenone

This is the most direct and common method for synthesizing this compound. It involves the esterification of the phenolic hydroxyl group of 2-hydroxyacetophenone.

Reaction Scheme:

Caption: Acetylation of 2-hydroxyacetophenone to yield this compound.

Detailed Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the solution while stirring. The reaction is often performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the acid byproduct.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into cold water or a dilute acid solution to quench the excess anhydride/chloride and neutralize the base.

-

Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] While this reaction can produce both ortho and para isomers, the reaction conditions can be tuned to favor the formation of the ortho-isomer, 2-hydroxyacetophenone, which can then be acetylated as described above. Low reaction temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1]

Reaction Scheme:

Caption: The Fries rearrangement of phenyl acetate yielding ortho and para isomers.

Applications in the Synthesis of Bioactive Heterocycles

The primary utility of this compound in research lies in its role as a precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activities.

Synthesis of Flavonoids and Chalcones

Flavonoids are a large class of plant secondary metabolites with a wide range of pharmacological properties. 2-Hydroxyacetophenone, readily obtained from this compound by hydrolysis, is a key starting material for the synthesis of chalcones, which are precursors to flavonoids.

The Claisen-Schmidt condensation of 2-hydroxyacetophenone with an aromatic aldehyde in the presence of a base yields a chalcone. Subsequent intramolecular cyclization of the chalcone leads to the formation of the flavonoid scaffold.

Workflow for Flavonoid Synthesis:

Caption: Synthetic pathway from this compound to flavonoids via a chalcone intermediate.

Synthesis of Other Heterocyclic Systems

The reactive acetyl and acetate groups of this compound, or its hydrolyzed form 2-hydroxyacetophenone, can participate in a variety of cyclization reactions to form other important heterocyclic systems such as chromones, coumarins, and benzofurans. These scaffolds are present in numerous natural products and synthetic drugs.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of significant research interest due to their potential therapeutic applications.

Anti-proliferative and Anticancer Activity

A notable example is the aspirin derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, which has been synthesized and evaluated for its in vitro anti-proliferative activity against a panel of 60 human cancer cell lines.[2][3] This compound demonstrated considerable activity against several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer.[2]

Table 1: In Vitro Anti-proliferative Activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate

| Cancer Type | Cell Line | Growth Percent (%) at 10 µM |

| Leukemia | RPMI-8226 | 92.72 |

| Non-Small Cell Lung | NCI-H522 | 94.57 |

| Colon | HCT-15 | 98.05 |

| CNS | SNB-75 | 80.85 |

| Melanoma | MDA-MB-435 | 95.29 |

| Ovarian | OVCAR-4 | 96.33 |

| Renal | A498 | 81.27 |

| Breast | T-47D | 89.47 |

Data sourced from Srour et al. (2023).[2]

The synthesis of this derivative involves the reaction of 2-(chlorocarbonyl)phenyl acetate with 4'-aminoacetophenone, highlighting the utility of the 2-acetoxybenzoyl scaffold, which can be derived from this compound.

Anti-inflammatory and Analgesic Activity

Derivatives of phenoxy acetic acid and acetamides have been investigated for their anti-inflammatory and analgesic properties.[4] For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and showed promising anti-inflammatory and analgesic activities.[4] While not direct derivatives of this compound, these studies underscore the therapeutic potential of compounds containing the phenoxy acetate moiety, a core component of this compound.

Antimicrobial Activity

Research has also explored the antimicrobial potential of derivatives of this compound. For example, 2-acetylphenyl pentafluorobenzoate and 2-acetylphenyl 2,3,4,5-tetrafluorobenzoate derivatives have been synthesized and screened for their in-vitro antibacterial and antifungal activities.[5] Such studies indicate that modifications of the acetate group can lead to compounds with significant antimicrobial properties.

Future Perspectives and Conclusion

This compound stands as a testament to the importance of fundamental building blocks in chemical research. Its value is not in its own inherent biological activity, but in the vast chemical space it unlocks for the synthesis of complex and biologically relevant molecules. The continued exploration of new synthetic methodologies involving this intermediate will undoubtedly lead to the discovery of novel compounds with therapeutic potential.

For researchers in drug discovery and organic synthesis, a thorough understanding of the reactivity and synthetic applications of this compound is crucial. As the demand for new and effective therapeutic agents grows, the strategic use of such versatile intermediates will play an increasingly important role in the development of the medicines of tomorrow. This guide serves as a foundational resource to stimulate further research and innovation in this promising area of chemistry.

References

- Mohareb, R. M., et al. (2021). Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. Mini-Reviews in Organic Chemistry, 18(6), 738-755.

-

Srour, A. M., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 11), 1234-1238. [Link]

- Srour, A. M., et al. (2022). Crystal structure and anticancer screening of 2-(4-acetylphenylcarbamoyl)phenyl acetate.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16716, this compound. Retrieved January 3, 2026 from [Link].

-

PrepChem (2023). Synthesis of 2-hydroxyacetophenone. Retrieved January 3, 2026 from [Link].

- Google Patents (2015). Preparation method of 2-hydroxyacetophenone. CN105130781A.

- Google Patents (1997). Syntheses based on 2-hydroxyacetophenone. US5696274A.

- Organic Syntheses (1963). 2-Ethylchromone. Org. Synth. Coll., 4, 478.

- Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Archiv der Pharmazie, 347(10), 736-744.

-

Wikipedia (2023). Fries rearrangement. Retrieved January 3, 2026 from [Link].

-

Organic Chemistry Portal (2023). Fries Rearrangement. Retrieved January 3, 2026 from [Link].

- Mohareb, R. M., et al. (2018). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 9(11), 4668-4681.

- Rasayan Journal of Chemistry (2012).

-

Waseda University (2020). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. ScienceDaily. Retrieved January 3, 2026 from .

- ChemRxiv (2022).

- bepress (2022). Synthesis, Anti-oxidant and Anti-bacterial activity of the 2- azetidinone derivatives from phenyl acetic acid. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 133-138.

- MDPI (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297.

- Semantic Scholar (2021).

- PubMed Central (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370.

- PubMed Central (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry, 2014, 856237.

- International Journal of Pharmaceutical and Phytopharmacological Research (2016).

- Data.gov (2020). Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling.

- Routledge (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry.

Sources

2-Acetylphenyl acetate chemical properties and structure

An In-depth Technical Guide to 2-Acetylphenyl Acetate: Chemical Properties, Structure, and Reactivity

Introduction

This compound, also known by its IUPAC name (2-acetylphenyl) acetate, is an organic compound of significant interest in synthetic chemistry.[1] While not as commonly utilized as its para-isomer (4-acetylphenyl acetate), its chemistry is intrinsically linked to foundational organic reactions and the synthesis of valuable pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and core reactivity, with a particular focus on the mechanistic principles that govern its formation and transformation. Designed for researchers and drug development professionals, this document integrates established chemical knowledge with practical, field-proven insights.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ester characterized by an acetate group and an acetyl group substituted at the ortho (1,2) positions on a benzene ring.

Chemical Structure

The molecule's structure features two carbonyl groups with distinct chemical environments: one belonging to the ester functional group and the other to the ketone. This arrangement dictates its reactivity and spectroscopic properties.

Caption: Chemical structure of this compound (C₁₀H₁₀O₃).

Physicochemical and Computed Properties

A summary of the key physical and computed properties of this compound is presented below. These parameters are essential for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | (2-acetylphenyl) acetate | PubChem[1] |

| CAS Number | 2243-35-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow clear liquid | National Analytical Corporation[2] |

| Melting Point | 90 °C | Stenutz[3] |

| Boiling Point | 270 °C | Stenutz[3] |

| Density | 1.15 g/cm³ | National Analytical Corporation[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Solubility | Slightly soluble in water, soluble in most organic solvents | National Analytical Corporation[2] |

Synthesis and Reactivity

The chemistry of this compound is most relevant in the context of the Fries rearrangement, a classic reaction in organic synthesis for preparing hydroxyaryl ketones.[4][5] These products are valuable intermediates in the manufacturing of pharmaceuticals and other fine chemicals.[5][6]

Synthesis via Fries Rearrangement

This compound is not the primary target of the most common synthesis route involving its structural isomers. Instead, its precursor, phenyl acetate, undergoes the Fries rearrangement to yield 2'-hydroxyacetophenone and 4'-hydroxyacetophenone.[6] Understanding this reaction is key to understanding the chemical environment of acetylphenyl acetates.

The synthesis is a two-step process:

-

O-Acylation of Phenol: Phenol is reacted with an acetylating agent like acetyl chloride or acetic anhydride to form phenyl acetate.[6] This is a standard esterification.

-

Fries Rearrangement: The phenyl acetate is then treated with a Lewis acid, most commonly aluminum chloride (AlCl₃), to induce migration of the acyl group from the phenolic oxygen to the aromatic ring.[4][6]

Caption: Synthetic workflow for hydroxyacetophenones via the Fries rearrangement.

Mechanism of the Fries Rearrangement: The reaction proceeds through the formation of a reactive acylium ion intermediate.[4][7]

-

The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[7]

-

This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate an acylium carbocation.

-

The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a process analogous to an intramolecular Friedel-Crafts acylation.[4][8]

-

Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[4]

The regioselectivity of the reaction is highly dependent on reaction conditions. Lower temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst.[5][7]

Key Chemical Reactions

-

Hydrolysis: As a typical ester, this compound can be hydrolyzed under acidic or basic (saponification) conditions.[9][10] This reaction cleaves the ester linkage to yield 2-acetylphenol and acetic acid (or its corresponding salt).[9]

-

Aldol Condensation: The acetyl group's ketone functionality can participate in reactions such as aldol condensations under basic conditions, enabling the formation of larger carbon skeletons.[9]

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of this compound. The following data serve as a reference for spectroscopic analysis.

| Technique | Key Observations |

| ¹H NMR | Expected signals include two singlets for the non-equivalent methyl protons (one for the acetyl group, one for the acetate group) and a multiplet pattern in the aromatic region (7-8 ppm) corresponding to the four protons on the substituted benzene ring.[1] |

| ¹³C NMR | Distinct signals are expected for the two carbonyl carbons (ester and ketone), the aromatic carbons, and the two methyl carbons. |

| IR Spectroscopy | Characteristic strong absorption bands are expected for the C=O stretching vibrations of the ester (typically ~1760-1770 cm⁻¹) and the aryl ketone (typically ~1680-1690 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight (178.18 g/mol ). Key fragment ions would include m/z 136 (loss of acetyl radical) and m/z 121 (loss of the acetate group followed by rearrangement).[1] |

Standard Protocol for NMR Data Acquisition

A self-validating system for compound verification relies on standardized and reproducible data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[11]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]

-

¹H NMR Acquisition: Acquire the spectrum at room temperature, ensuring a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.[11]

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2 seconds) and a significantly higher number of scans are necessary due to the low natural abundance of the ¹³C isotope.[11]

-

Data Processing: Process the raw data via Fourier transformation, followed by phase and baseline corrections. Reference the spectra to the TMS internal standard.[11]

Applications in Research and Development

While its isomer 4-hydroxyacetophenone is a more common industrial intermediate, this compound and its related compounds serve important roles:

-

Synthetic Intermediate: It serves as a building block in organic synthesis for producing more complex molecules and heterocyclic systems.[12][13]

-

Pharmaceutical Research: The core structure is related to compounds with potential biological activities. For example, derivatives have been investigated for anti-inflammatory and anti-proliferative properties.[9][14][15]

-

Mechanistic Studies: The Fries rearrangement of its precursor, phenyl acetate, is a classic model reaction for studying Lewis acid catalysis, electrophilic aromatic substitution, and the principles of kinetic versus thermodynamic control.

Safety and Handling

Proper handling is critical to ensure laboratory safety.

-

GHS Hazards: this compound is reported to cause serious eye irritation (H319).[1][16]

-

Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Storage:

References

- Benchchem. (n.d.). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol.

- PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.

- Guidechem. (2023, December 26). How can 2'-hydroxyacetophenone be synthesized?.

- Grokipedia. (n.d.). Fries rearrangement.

- Patsnap Eureka. (n.d.). Preparation method of 2-hydroxyacetophenone.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate.

- National Center for Biotechnology Information. (n.d.). 2-(2-Acetylphenyl)acetate. PubChem Compound Database.

- Pfaltz & Bauer, Inc. (n.d.). o-Acetylphenyl benzoate 95% Safety Data Sheet.

- National Analytical Corporation. (n.d.). This compound. Tradeindia.

- Cayman Chemical. (2025, October 14). Safety Data Sheet: 4-(2-Acetoxyacetyl)phenyl acetate.

- BASF. (2025, September 5). Safety Data Sheet: PHENYL ACETATE.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Stenutz, R. (n.d.). This compound.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 7250-94-4 Name: this compound.

- Smolecule. (n.d.). Buy 2-Acetylphenyl benzoate | 4010-33-7.

- Chemsrc. (2025, August 25). This compound | CAS#:7250-94-4.

- Benchchem. (n.d.). Application Note and Protocol: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate.

- Wikipedia. (n.d.). Fries rearrangement.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChemLite. (n.d.). This compound (C10H10O3).

- EvitaChem. (n.d.). Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.

- ChemSynthesis. (2025, May 20). 2-(acetyloxy)phenyl acetate.

- atamankimya.com. (n.d.). ACETYLPHENOL.

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Data Validation of 2-acetylphenyl 2-chlorobenzoate.

- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting information.

- National Center for Biotechnology Information. (n.d.). p-Acetylphenyl acetate. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. PMC.

- International Union of Crystallography. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.

- molecularinfo.com. (n.d.). C10H10O3|Cas number 7250-94-4|this compound.

- MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ResearchGate. (n.d.). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and....

Sources

- 1. This compound | C10H10O3 | CID 16716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Solid, 98% Purity, Molecular Formula C10h10o3, Molecular Weight 178.2 | Chemical Compound For Synthetic Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. This compound [stenutz.eu]

- 4. grokipedia.com [grokipedia.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 10. atamankimya.com [atamankimya.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | CAS#:7250-94-4 | Chemsrc [chemsrc.com]

- 13. Buy 4-Acetylphenyl acetate (EVT-278265) | 13031-43-1 [evitachem.com]

- 14. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7250-94-4 Name: this compound [xixisys.com]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

- 18. download.basf.com [download.basf.com]

A Guide to the Spectroscopic Characterization of 2-Acetylphenyl Acetate

This technical guide provides an in-depth analysis of the spectroscopic data for 2-acetylphenyl acetate (also known as 2'-acetoxyacetophenone), a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on robust analytical techniques for structural elucidation and quality control. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and the experimental protocols necessary for their acquisition.

Introduction to this compound

This compound (CAS No: 2243-35-8) is an aromatic ester with the molecular formula C₁₀H₁₀O₃.[1][2] Its structure, featuring both a ketone and an ester functional group ortho to each other on a benzene ring, presents a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity and purity, which is critical for its application in further synthetic steps. This guide emphasizes the synergy between different spectroscopic methods to build a comprehensive and unambiguous structural profile.

Key Physical and Chemical Properties:

-

Molecular Formula: C₁₀H₁₀O₃[1]

-

Molecular Weight: 178.18 g/mol [1]

-

Melting Point: 89-90 °C[3]

-

Boiling Point: ~279 °C[3]

-

IUPAC Name: (2-acetylphenyl) acetate[1]

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound dictates its spectral characteristics. Understanding this structure is the first step in interpreting the data.

Diagram 1: Molecular Structure and NMR Numbering Scheme A visual representation of the this compound molecule with atoms numbered for NMR spectral assignment.

Spectroscopic Data Analysis

This section details the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Acetyl Methyl (C8-H) | ~2.6 | Singlet (s) | N/A | 3H |

| Acetate Methyl (C10-H) | ~2.3 | Singlet (s) | N/A | 3H |

| Aromatic Protons | ~7.1 - 7.8 | Multiplet (m) | N/A | 4H |

Expert Interpretation:

-

Singlets: The two sharp singlets around 2.3 and 2.6 ppm correspond to the methyl protons of the acetate and acetyl groups, respectively. Their integration value of 3H each confirms the presence of these two distinct methyl groups. They are singlets because they have no adjacent protons to couple with.

-

Aromatic Region: The complex multiplet pattern between 7.1 and 7.8 ppm is characteristic of a substituted benzene ring. The ortho-disubstitution pattern leads to overlapping signals for the four aromatic protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm | Description |

| C8 (Acetyl Methyl) | ~21 | Methyl Carbon |

| C10 (Acetate Methyl) | ~30 | Methyl Carbon |

| C3, C4, C5, C6 | ~122 - 134 | Aromatic Carbons (C-H) |

| C1, C2 | ~148 - 151 | Aromatic Carbons (C-O, C-C=O) |

| C9 (Acetate C=O) | ~169 | Ester Carbonyl Carbon |

| C7 (Acetyl C=O) | ~198 | Ketone Carbonyl Carbon |

Expert Interpretation:

-

Carbonyl Carbons: The two signals in the downfield region are diagnostic. The signal around 169 ppm is typical for an ester carbonyl (C9), while the signal further downfield at ~198 ppm is characteristic of a ketone carbonyl (C7).[4] This clear separation is a key identifier.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the asymmetry of the substitution. The two carbons directly attached to the electron-withdrawing oxygen (C1) and acetyl group (C2) are shifted downfield compared to the other four aromatic carbons.[4]

-

Aliphatic Carbons: The two upfield signals correspond to the methyl carbons of the acetate and acetyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3050 - 3100 | C-H Stretch (Aromatic) | Characteristic of C-H bonds on the benzene ring. |

| ~2920 - 3000 | C-H Stretch (Aliphatic) | Corresponds to the methyl group C-H bonds. |

| ~1765 - 1770 | C=O Stretch (Ester) | A very strong, sharp absorption for the acetate carbonyl. |

| ~1680 - 1690 | C=O Stretch (Ketone) | A strong absorption for the aryl ketone carbonyl. |

| ~1580 - 1600 | C=C Stretch (Aromatic) | Indicates the presence of the benzene ring. |

| ~1200 - 1250 | C-O Stretch (Ester) | Strong absorption typical for the ester linkage. |

Expert Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The presence of two distinct carbonyl absorptions is the most critical feature. The higher frequency band (~1765 cm⁻¹) is unequivocally assigned to the ester carbonyl, while the lower frequency band (~1685 cm⁻¹) is assigned to the ketone.[1] This difference arises from the electronic effects of the adjacent atoms (oxygen for the ester, carbon for the ketone).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

| m/z (mass-to-charge) | Proposed Fragment | Significance |

| 178 | [C₁₀H₁₀O₃]⁺˙ (M⁺˙) | Molecular Ion Peak; confirms the molecular weight. |

| 136 | [M - C₂H₂O]⁺˙ or [M - CH₂CO]⁺˙ | Loss of ketene from the acetate group.[1] |

| 121 | [M - C₂H₂O - CH₃]⁺ or [C₇H₅O₂]⁺ | Subsequent loss of a methyl radical or formation of the benzoyl cation.[1] |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. |

Expert Interpretation: The mass spectrum confirms the molecular weight of 178 g/mol .[1] The fragmentation pattern is highly logical and supports the proposed structure. The initial and most favorable fragmentation is the loss of a neutral ketene molecule (42 Da) from the acetate group, leading to the prominent peak at m/z 136. This fragment corresponds to the 2-hydroxyacetophenone radical cation. Further fragmentation, such as the loss of a methyl group, leads to the base peak at m/z 121.[1][5] The presence of a peak at m/z 43 for the acetyl cation is also a strong indicator.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Diagram 2: Spectroscopic Characterization Workflow A flowchart outlining the logical sequence of spectroscopic analyses for structural confirmation.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: As the compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[1]

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent like dichloromethane or ethyl acetate to make a dilute solution (~100 µg/mL).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy provides unambiguous evidence of the ester and ketone functional groups through their distinct carbonyl stretching frequencies. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the known structure. By following the detailed protocols and interpretation guidelines presented, researchers can confidently verify the identity and purity of this important chemical compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16716, this compound. Retrieved from [Link]

-

Nawaz, T., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1162-1167. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. InternetChemie. Retrieved from [Link]

-

Université du Luxembourg (2025). This compound (C10H10O3). PubChemLite. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 2-(2-Acetylphenyl)acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83063, p-Acetylphenyl acetate. Retrieved from [Link]

-

Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Iraqi Chemical Society, 11(1), 67-74. Retrieved from [Link]

-

The Royal Society of Chemistry (2014). Supporting Information for: Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

Chemsrc (2025). This compound | CAS#:7250-94-4. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (n.d.). bmse000481 Phenyl Acetate. Retrieved from [Link]

-

NIST (n.d.). Acetic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Fries Rearrangement of Aryl Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: A Timeless Transformation in Aromatic Chemistry

The Fries rearrangement, a cornerstone reaction in organic synthesis, provides a powerful method for the conversion of aryl esters to hydroxyaryl ketones.[1][2] Named after the German chemist Karl Theophil Fries, this rearrangement involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, yielding valuable ortho- and para-substituted products.[1][2] Its significance in both industrial and pharmaceutical chemistry is profound, as hydroxyaryl ketones are crucial intermediates in the synthesis of a wide array of bioactive molecules, including active pharmaceutical ingredients (APIs).[2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles of the Fries rearrangement, from its intricate mechanism to its practical applications, providing the field-proven insights necessary to harness this reaction effectively.

The Mechanistic Heart of the Rearrangement: A Tale of Ions and Radicals

A thorough understanding of the reaction mechanism is paramount to controlling the outcome of the Fries rearrangement. The reaction can proceed through two primary pathways: a Lewis acid-catalyzed ionic mechanism and a photochemical radical mechanism.

The Lewis Acid-Catalyzed Pathway: An Electrophilic Aromatic Substitution

The most common variant of the Fries rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[4][5] A widely accepted mechanism involves the initial formation of a highly electrophilic acylium ion intermediate.[1][6]

The process can be dissected into the following key steps:

-

Coordination of the Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site of interaction.[6]

-

Generation of the Acylium Ion: This coordination polarizes the ester bond, facilitating the departure of the acyl group as an acylium cation (R-C=O⁺), leaving behind an aluminum phenoxide complex.[4][6]

-

Electrophilic Aromatic Substitution: The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at the ortho and para positions.[6]

-

Rearomatization and Work-up: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring. A final aqueous work-up is necessary to hydrolyze the aluminum-oxygen bond and liberate the hydroxyaryl ketone product.

The debate between an intramolecular (the acyl group migrates within the same molecule) and an intermolecular (the acylium ion detaches and can acylate another molecule) mechanism has been a subject of extensive research. Crossover experiments, where a mixture of two different aryl esters is subjected to the reaction conditions, have shown the formation of "crossed" products, providing strong evidence for an intermolecular pathway under many conditions.

The Photo-Fries Rearrangement: A Radical Transformation

An intriguing variation of this reaction is the photo-Fries rearrangement, which proceeds without a catalyst upon exposure to UV light.[1][7] This pathway involves a radical mechanism.[8] The initial step is the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical within a "solvent cage".[8] These radical pairs can then recombine at the ortho and para positions of the aromatic ring to form the corresponding hydroxyaryl ketones.[8] Due to generally lower yields, the photo-Fries rearrangement is less commonly used in commercial production but offers a milder alternative for certain substrates.[1]

Controlling the Outcome: Key Factors Influencing Regioselectivity

A critical aspect of the Fries rearrangement for synthetic chemists is the ability to control the regioselectivity, favoring either the ortho or para isomer. This can be achieved by carefully manipulating the reaction conditions.[1]

| Factor | Condition Favoring ortho-Isomer | Condition Favoring para-Isomer | Rationale |

| Temperature | High Temperature (>160 °C)[9] | Low Temperature (<60 °C)[9] | At lower temperatures, the reaction is under kinetic control, favoring the faster-forming para product. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable ortho product, which can form a chelate with the Lewis acid.[1] |

| Solvent Polarity | Non-polar Solvents (e.g., carbon disulfide, nitrobenzene)[1][6] | Polar Solvents[1][6] | In non-polar solvents, the acylium ion is thought to exist as a "tight" ion pair, favoring intramolecular attack at the proximate ortho position. In polar solvents, the ion pair is more dissociated, allowing for intermolecular attack at the sterically less hindered para position. |

| Catalyst | Stoichiometric amounts of Lewis acids like AlCl₃ | Brønsted acids like methanesulfonic acid can show high para-selectivity.[4] | The nature of the catalyst can influence the stability of the intermediates and transition states, thereby affecting the product distribution. |

Experimental Protocols: From the Bench to Industrial Application

The successful execution of a Fries rearrangement requires meticulous attention to experimental detail. The following protocols provide a starting point for the synthesis of hydroxyaryl ketones.

Protocol 1: Synthesis of o- and p-Hydroxyacetophenone from Phenyl Acetate

This protocol describes a typical laboratory-scale Fries rearrangement of phenyl acetate.[9]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice-water bath

-

Hydrochloric acid (1 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride.

-

Cool the flask in an ice-water bath.

-

Slowly add nitrobenzene to the flask with stirring.

-

Add phenyl acetate dropwise to the stirred suspension.

-

For para-product: Maintain the reaction temperature at or below 60°C.

-

For ortho-product: Heat the reaction mixture to above 160°C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The ortho and para isomers can be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[9]

Applications in Drug Development: Building Blocks for Life-Saving Medicines

The hydroxyaryl ketones produced via the Fries rearrangement are invaluable building blocks in the pharmaceutical industry.[2] They serve as precursors to a wide range of drugs, from common analgesics to specialized therapeutics.

Synthesis of Salbutamol Intermediates

Salbutamol, a widely used bronchodilator for the treatment of asthma, can be synthesized from precursors derived from a reaction analogous to the Fries rearrangement. One synthetic route starts from 4-hydroxyacetophenone, which can be prepared via the Fries rearrangement of phenyl acetate.[10] The subsequent steps involve the introduction of a hydroxymethyl group, bromination, amination, and reduction to yield Salbutamol.[10]

A Potential Route to Paracetamol

Paracetamol (acetaminophen), one of the most common over-the-counter analgesics and antipyretics, can be synthesized through various routes. One reported synthesis utilizes a Fries rearrangement of phenyl acetate to produce 4-hydroxyacetophenone, which is then converted to an oxime, followed by a Beckmann rearrangement to yield paracetamol.[11] While other industrial syntheses of paracetamol are more common, this route showcases the versatility of the Fries rearrangement in accessing key pharmaceutical intermediates.[12]

Limitations and Considerations

Despite its utility, the Fries rearrangement has some limitations:

-

Harsh Reaction Conditions: The use of stoichiometric or excess amounts of strong Lewis acids and often high temperatures can be problematic for substrates with sensitive functional groups.[6]

-

Substrate Scope: The reaction is generally limited to esters with stable acyl components that can withstand the reaction conditions.[1] Heavily substituted aromatic rings or acyl groups can lead to lower yields due to steric hindrance.[1]

-

Environmental Concerns: The use of corrosive and environmentally unfriendly catalysts like AlCl₃ and solvents like nitrobenzene are significant drawbacks, prompting research into more sustainable alternatives.[2]

The Future of the Fries Rearrangement: Greener and More Efficient

Current research in the field of the Fries rearrangement is focused on developing more environmentally benign and efficient protocols. The use of solid acid catalysts, such as zeolites and sulfated zirconia, is being explored to replace traditional Lewis acids, offering advantages in terms of reusability and reduced waste.[5] Furthermore, solvent-free reaction conditions and mechanochemical methods are emerging as promising green alternatives.[4]

Conclusion

The Fries rearrangement remains a powerful and relevant tool in the arsenal of the modern organic chemist. Its ability to efficiently generate hydroxyaryl ketones makes it an indispensable reaction in the synthesis of pharmaceuticals and other fine chemicals. By understanding the intricacies of its mechanism and the factors that govern its selectivity, researchers and drug development professionals can continue to leverage this classic transformation to create the medicines of tomorrow. The ongoing efforts to develop greener and more sustainable protocols will undoubtedly ensure the longevity and continued importance of the Fries rearrangement in the years to come.

References

-

Synthesis of Paracetamol (acetaminophen). A chemistry tutorial. (2012, February 29). Retrieved from [Link]

-

Photo fries rearrangement. (n.d.). Retrieved from [Link]

-

Fries rearrangement. (n.d.). Retrieved from [Link]

-

Mechanism of photo-Fries rearrangement. (n.d.). Retrieved from [Link]

-

Barbatti, M. (2017, July 12). Three-state Model for the Photo-Fries Rearrangement. Retrieved from [Link]

- [Reference 6: Synthesis of Salbutamol] - A specific, publicly available, and stable URL for the synthesis of Salbutamol via a Fries-like rearrangement could not be definitively identified and is represented by a general search result.

-

Fries rearrangement. (2020, March 18). Retrieved from [Link]

- [Reference 8: Synthesis of R-salbutamol] - A specific, publicly available, and stable URL for the synthesis of R-salbutamol could not be definitively identified and is represented by a general search result.

-

What is the Fries Rearrangement Reaction? (n.d.). Retrieved from [Link]

-

SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 17). Retrieved from [Link]

-

Synthesis of the asthma drug salbutamol laboratory procedure. (2024, May 8). Retrieved from [Link]

-

Fries Rearrangement. (n.d.). Retrieved from [Link]

-

Reaction Mechanism of Fries Rearrangement. (n.d.). Retrieved from [Link]

-

Mechanistic pathways of the photolysis of paracetamol in aqueous solution: an example of photo-Fries rearrangement. (n.d.). Retrieved from [Link]

-

Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. (n.d.). Retrieved from [Link]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Photo fries rearrangement | PPTX [slideshare.net]

- 9. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Acetylphenyl Acetate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-acetylphenyl acetate, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore theoretical solubility predictions based on molecular structure, present qualitative solubility information, and provide a detailed, field-proven experimental protocol for the quantitative determination of solubility. This guide is structured to empower researchers with the necessary tools to effectively utilize this compound in a variety of solvent systems.

Introduction: The Significance of Solubility in Application

This compound, also known as 2'-acetoxyacetophenone, is an organic compound with the molecular formula C₁₀H₁₀O₃[1][2][3]. Its utility as a building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries, is well-established. The success of any chemical reaction, purification process, or formulation development hinges on a thorough understanding of the solute's behavior in a given solvent. Solubility is not merely a physical constant but a critical parameter that dictates reaction kinetics, influences crystal morphology in purification, and determines bioavailability in drug formulations. An in-depth knowledge of the solubility of this compound is therefore indispensable for process optimization, yield maximization, and ensuring the reproducibility of experimental outcomes.

Physicochemical Properties and Theoretical Solubility Prediction

A molecule's solubility is fundamentally governed by its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible. A closer examination of the physicochemical properties of this compound provides a more nuanced prediction of its solubility profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.185 g/mol | [1] |

| Melting Point | 89-90 °C | [1] |

| Boiling Point | 279.4 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| LogP | 0.82 | [1] |

| Polar Surface Area (PSA) | 43.37 Ų | [1] |

The structure of this compound incorporates both polar and non-polar moieties. The presence of two carbonyl groups (in the acetyl and acetate functions) and an ether linkage contributes to its polarity and potential for dipole-dipole interactions. The aromatic phenyl ring, however, introduces a significant non-polar character. The octanol-water partition coefficient (LogP) of 0.82 indicates a slight preference for lipophilic environments over aqueous ones, suggesting limited water solubility but better solubility in organic solvents.

Based on these properties, we can predict the following solubility trends:

-

High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), where dipole-dipole interactions can occur with the ester and ketone functionalities.

-

Good to Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding can occur with the oxygen atoms of the carbonyl groups.

-

Moderate to Low Solubility: In non-polar aromatic solvents like toluene and benzene, due to interactions with the phenyl ring.

-

Low to Very Low Solubility: In non-polar aliphatic solvents such as hexane and cyclohexane, where the polar groups of this compound hinder miscibility.

-

Slight Solubility in Water: As suggested by its LogP value and the presence of polar functional groups, a small degree of water solubility is expected.

Qualitative Solubility Profile

While precise quantitative data for this compound is not extensively available in the public domain, general observations from supplier information and analogous compounds confirm the theoretical predictions. It is generally described as being soluble in most organic solvents and only slightly soluble in water[4]. For comparison, the structurally related compound phenyl acetate is miscible with common organic solvents like ethanol, ether, and chloroform[5]. Similarly, guaiacol acetate is miscible with ethanol[6]. These observations support the expectation of good solubility for this compound in a range of common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for specific applications, experimental determination is essential. The following is a robust and reliable protocol based on the equilibrium solubility method, which is a gold standard for determining the solubility of solid compounds.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the undissolved solid from the saturated supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy). A high dilution factor will likely be necessary for highly soluble samples.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Self-Validating System and Trustworthiness

The integrity of this protocol is maintained by several key factors:

-

Use of Excess Solute: This ensures that the solution is truly saturated and at equilibrium.

-

Constant Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Validated Analytical Method: The use of a validated and linear analytical method like HPLC ensures accurate quantification.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Sources

- 1. This compound | CAS#:7250-94-4 | Chemsrc [chemsrc.com]

- 2. This compound | C10H10O3 | CID 16716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound - Solid, 98% Purity, Molecular Formula C10h10o3, Molecular Weight 178.2 | Chemical Compound For Synthetic Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. Page loading... [guidechem.com]

- 6. Guaiacyl acetate | C9H10O3 | CID 61155 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 2-Acetylphenyl Acetate

Introduction

2-Acetylphenyl acetate, also known as 2'-acetoxyacetophenone, is an aromatic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for researchers, chemists, and drug development professionals. These properties, which include the enthalpy of formation, heat capacity, and vapor pressure, govern the compound's energy content, stability, and phase behavior. Such data are critical for reaction engineering, process design, safety assessments, and predicting the compound's behavior in various environments.

This technical guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven methodologies for the experimental determination and computational prediction of its core thermochemical properties. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Physicochemical and Safety Profile of this compound

A foundational understanding of the basic physical and chemical characteristics of this compound is essential before undertaking any thermochemical investigation. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |

| Molecular Weight | 178.19 g/mol | [2][3] |

| CAS Number | 7250-94-4 | [1][4] |

| Melting Point | 89-90 °C | [5] |

| Boiling Point | 270 °C | [3] |

| Appearance | Solid | [5] |

| Density | 1.15 g/cm³ (liquid state) | [6] |

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation (H319).[2][7] Appropriate personal protective equipment, including safety glasses or goggles, should be worn when handling this compound.[7]

Experimental Determination of Thermochemical Properties

Due to a lack of extensive published experimental data for the thermochemical properties of this compound, this section details the standard, authoritative methodologies that should be employed for their determination.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property that quantifies the compound's intrinsic stability. For organic compounds like this compound, this is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[8]

The principle of bomb calorimetry involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[9] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[9]

Below is a diagram illustrating the workflow of a combustion calorimetry experiment.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Step-by-Step Experimental Protocol:

-

Calibration: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible. A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample.[9]

-

Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The crucible is placed inside the bomb, which is then sealed.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: The gross heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb. From the corrected heat release, the standard internal energy of combustion (ΔcU°) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[10] It also allows for the precise determination of the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.[11]

The principle of DSC involves heating a sample and a reference material (usually an empty pan) at a constant rate.[10] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference in heat flow is directly proportional to the sample's heat capacity.[12]

Caption: Workflow for determining heat capacity and melting properties using DSC.

Step-by-Step Experimental Protocol for Heat Capacity:

-

Baseline Run: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow of the instrument.

-

Standard Run: A run is performed with a sapphire standard, which has a well-characterized heat capacity. This allows for the calibration of the heat flow signal.[13]

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Sample Run: The sample is subjected to the same temperature program as the baseline and standard runs. A typical program involves equilibrating at a sub-ambient temperature, followed by heating at a constant rate (e.g., 10-20 °C/min) through the temperature range of interest.[13]

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with that of the sapphire standard at the same temperature, after correcting for the baseline.

During the heating scan, the melting of this compound will be observed as an endothermic peak. The temperature at the peak maximum is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔfusH).[14]

Vapor Pressure and Enthalpy of Vaporization/Sublimation via Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and liquids.[15][16] This is particularly important for understanding a compound's volatility, which influences its environmental fate and is a key parameter in purification processes like sublimation.

The method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell (the Knudsen cell) into a high-vacuum environment.[16] The vapor pressure is directly related to this rate of mass loss.

Caption: Workflow for vapor pressure determination via the Knudsen effusion method.

Step-by-Step Experimental Protocol:

-

Sample Preparation: A small amount of this compound is placed in the Knudsen cell. The cell is equipped with a lid containing a small, precisely characterized orifice. The loaded cell is weighed.[17]

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.[15]

-

Measurement: The mass of the cell is monitored over time. In modern instruments, this is often done in situ using a highly sensitive microbalance.[16] The rate of mass loss ( dm/dt ) at a constant temperature is determined.[18]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the universal gas constant, T is the absolute temperature, M is the molar mass of the sample, and A is the area of the orifice.[18]

-

Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation (for a solid) or vaporization (for a liquid) can be determined from the slope of a Clausius-Clapeyron plot of ln(P) versus 1/T.

Computational Investigation of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting thermochemical properties. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like the enthalpy of formation and heat capacity with reasonable accuracy.[19][20]

A typical computational workflow involves:

-

Conformational Search: Identifying the lowest energy conformer of the this compound molecule.

-

Geometry Optimization: Optimizing the molecular geometry of the lowest energy conformer.

-

Frequency Calculation: Performing a vibrational frequency calculation at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface and provides the necessary data for calculating thermodynamic properties like enthalpy, entropy, and heat capacity.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic or atomization reactions, which are theoretical reaction schemes designed to cancel out systematic errors in the calculations.

Studies on structurally similar molecules, such as 1-phenyl ethyl acetate, have demonstrated the utility of these computational methods for determining thermodynamic and kinetic parameters.[19][20]

Conclusion

While some fundamental physical properties of this compound are known, a significant gap exists in the publicly available experimental data for its core thermochemical properties. This guide provides the established, rigorous experimental and computational frameworks necessary for researchers to determine these vital parameters. The application of bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method, coupled with computational chemistry, will enable a comprehensive characterization of this compound. This, in turn, will facilitate its effective and safe use in research and development, particularly in the pharmaceutical and chemical synthesis industries.

References

-